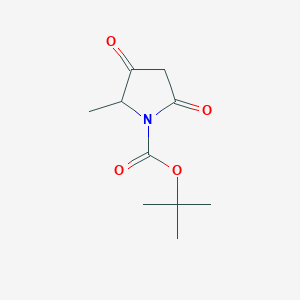

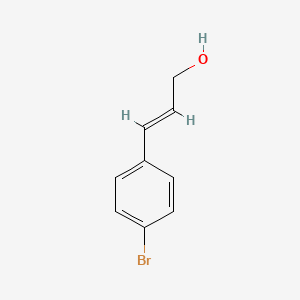

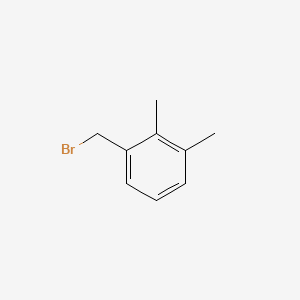

![molecular formula C6H7N5O B3021735 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 72436-99-8](/img/structure/B3021735.png)

2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Overview

Description

“2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a chemical compound that has been studied for its potential use in inhibiting protease-like molecules against SARS-CoV-2-M pro .

Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 165.15 . It has a density of 1.8±0.1 g/cm3, a boiling point of 346.38°C (estimated), and a melting point of 140.84°C (estimated) . Its water solubility at 25°C is estimated to be 8654 mg/L .Scientific Research Applications

Antibacterial Activity

The compound has been utilized in the synthesis of novel derivatives exhibiting antibacterial activity. Lahmidi et al. (2019) synthesized a derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, which showed antibacterial activity against various microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).

Antimicrobial and Antifungal Activities

Komykhov et al. (2017) reported the synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols, which were evaluated for their antimicrobial and antifungal activities (Komykhov et al., 2017).

Chemical Transformations

Zemlyanaya et al. (2018) explored the chemical transformations of 5,5,7-Trimethyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, providing insights into its potential applications in various chemical reactions (Zemlyanaya et al., 2018).

Synthesis Methodologies

Efficient and regioselective synthesis methodologies for derivatives of 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol have been developed. Massari et al. (2017) demonstrated one-step procedures for the synthesis of these compounds, highlighting their potential in preparing biologically active compounds (Massari et al., 2017).

Diverse Applications in Synthesis

The compound serves as a key intermediate in the synthesis of various polycyclic heterocycles. Pyatakov et al. (2015) evaluated its use in the acid-catalyzed condensation with 1,3-diketones, leading to the formation of diversely substituted polycyclic derivatives (Pyatakov et al., 2015).

Antiepileptic Activities

The derivatives of this compound have been investigated for their antiepileptic activities. Ding et al. (2019) synthesized novel derivatives based on the marine natural product Essramycin and evaluated their effectiveness against epilepsy (Ding et al., 2019).

Synthesis in Supercritical Carbon Dioxide

Baklykov et al. (2019) achieved the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a related compound, in supercritical carbon dioxide, showcasing an environmentally friendly synthesis approach (Baklykov et al., 2019).

Antimalarial Effects

Werbel et al. (1973) synthesized derivatives of this compound with potential antimalarial effects, demonstrating its application in the development of antimalarial drugs (Werbel et al., 1973).

Mechanism of Action

Target of Action

Similar compounds have been reported to have antiviral activity against rna viruses .

Mode of Action

It’s known that triazolopyrimidines are thermodynamically stable and widely used in medicinal chemistry, especially in the design and synthesis of novel anti-infective agents .

Biochemical Pathways

Triazolopyrimidines, in general, have been found to have diverse pharmacological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Triazolopyrimidines are known for their favorable pharmacokinetic properties .

Result of Action

Similar compounds have been reported to have antiviral activity, suggesting they may inhibit viral replication or other key processes in the viral life cycle .

Action Environment

The synthesis of similar compounds has been reported to be influenced by reaction conditions, suggesting that environmental factors may play a role in their activity .

properties

IUPAC Name |

2-amino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-3-2-4(12)11-6(8-3)9-5(7)10-11/h2H,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJWDADCCRTLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961196 | |

| Record name | 2-Imino-5-methyl-1,2-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40775-79-9 | |

| Record name | NSC509218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-5-methyl-1,2-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

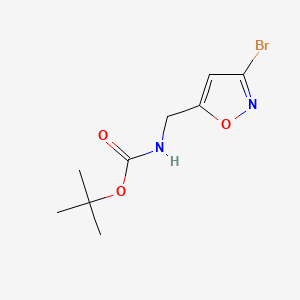

![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3021658.png)

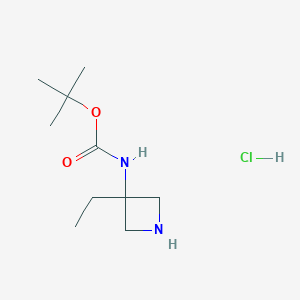

![(3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3021659.png)